3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile
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Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect various biochemical pathways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Pharmacokinetics
Similar compounds, such as pyrrolidine derivatives, have been synthesized with the aim of modifying the pharmacokinetic profile .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .
Action Environment
The presence of fluorine atoms in similar compounds has been shown to improve physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as active ingredients .
Biochemical Analysis
Biochemical Properties
3-fluoro-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that recognize nitrogen heterocycles, potentially inhibiting or modulating their activity . Additionally, the morpholine moiety may interact with proteins involved in signal transduction pathways, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These effects underscore the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its fluorine and nitrogen-containing moieties . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes . These molecular interactions provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its activity . Long-term exposure to the compound can result in sustained modulation of cellular processes, highlighting the importance of understanding its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and efficacy, as well as its potential side effects. Understanding these pathways is crucial for developing strategies to optimize the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of the compound is essential for developing targeted therapeutic strategies.
Properties
IUPAC Name |
3-fluoro-4-[[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-9-13(10-19)3-4-14(15)11-20-7-8-23-16(12-20)17(22)21-5-1-2-6-21/h3-4,9,16H,1-2,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUEWUAPXPSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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